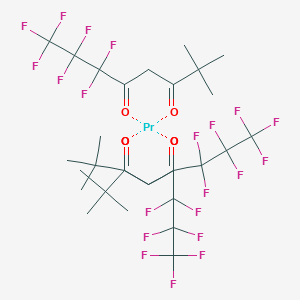

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

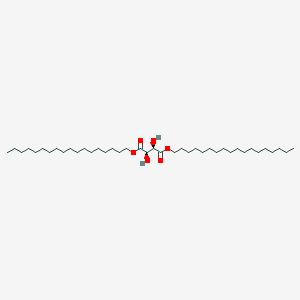

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium, also referred to as Pr(fod)3, is a complex of praseodymium with a fluorinated beta-diketonate ligand. This compound is of interest due to its potential applications in various fields such as material science and catalysis. The ligand's fluorinated nature can induce unique chemical shifts in nuclear magnetic resonance (NMR) spectroscopy, which is useful for the analysis of unsaturated triglycerides .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of praseodymium complexes is often determined using X-ray diffraction methods. For example, the structure of a related complex, tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III), has been elucidated, revealing a distorted trigonal prism coordination geometry around the central metal ion . Although the structure of Pr(fod)3 is not directly provided, it is likely to have a similar geometry given the structural similarities between the ligands.

Chemical Reactions Analysis

Praseodymium complexes are known to participate in various chemical reactions. For instance, praseodymium trifluoromethylsulfonate acts as an efficient catalyst for the synthesis of α-aminonitriles . This suggests that Pr(fod)3 could also exhibit catalytic properties, although specific reactions involving this compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of praseodymium complexes can vary widely depending on the ligands involved. For example, the crystal structure of a praseodymium complex with hexamethylphosphoramide shows an octahedral coordination sphere, which can influence the compound's reactivity and physical properties . Additionally, the interaction of praseodymium with crown ethers and other ligands can lead to complexes with different coordination numbers and geometries, affecting their properties . While the specific properties of Pr(fod)3 are not discussed, these examples provide insight into the factors that can influence the properties of praseodymium complexes.

Wissenschaftliche Forschungsanwendungen

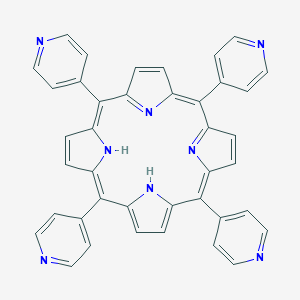

Applications in Luminescence Sensing and Analysis

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium and related lanthanide complexes have been researched for their potential in luminescence sensing and analysis. Specifically, tris(β-diketonato)lanthanides with Yb3+, Eu3+, and Nd3+ centers, including similar structures to the praseodymium complex, have shown promise as luminescent sensing probes. These probes are sensitive to certain biological substrates like glutamic acid, aspartic acid, and their dipeptides, which play critical roles in biological systems such as the nervous system and taste receptors. The near-infrared emission properties of these compounds, particularly around 980 nm for the ytterbium variant, offer several advantages over traditional luminescent probes. These advantages position them as potential analytical tools in fields such as proteomics, metabolomics, food science, astrobiology, and related technologies (Tsukube, Yano, & Shinoda, 2009).

Inorganic Synthesis and Structural Studies

The praseodymium complex, along with other rare earth crown ether complexes, have been synthesized and studied for their structural properties. For instance, the synthesis and investigation of praseodymium trifluoromethylsulfonate for the one-pot, three-component condensation in the synthesis of α‐aminonitriles highlight the complex's role in catalysis and organic synthesis. Similarly, studies on the molecular structure, including the coordination of praseodymium atoms in different complex formations, are part of the ongoing research to understand and utilize these complexes in various scientific applications, such as in the study of CO2 fixation by lanthanide salts (De & Gibbs, 2005), (McIntosh, Kahwa, & Mague, 2001).

Material Science and Chemical Vapor Deposition (CVD) Applications

The complex has shown potential as a precursor in material science applications, specifically in the deposition of thin films via chemical vapor deposition (CVD) techniques. For example, praseodymium N,N-dimethylaminodiboranate and 2,2,6,6-tetramethylheptane-3,5-dionate complexes have been used as volatile carriers for actinium-225 in the creation of actinium-doped praseodymium boride thin films. These films show promise for use in medical applications such as brachytherapy, showcasing the complex's applicability in advanced material fabrication and medical science (Daly et al., 2022).

Safety And Hazards

Eigenschaften

CAS-Nummer |

17978-77-7 |

|---|---|

Produktname |

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')praseodymium |

Molekularformel |

C30H30F21O6Pr |

Molekulargewicht |

1029.5 g/mol |

IUPAC-Name |

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;praseodymium |

InChI |

InChI=1S/3C10H11F7O2.Pr/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |

InChI-Schlüssel |

OPGIEDWVFPRSJA-UHFFFAOYSA-N |

Isomerische SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Pr+3] |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Pr] |

Kanonische SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Pr+3] |

Andere CAS-Nummern |

17978-77-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)